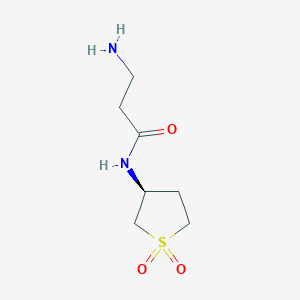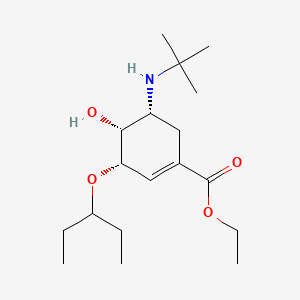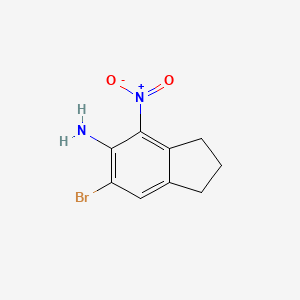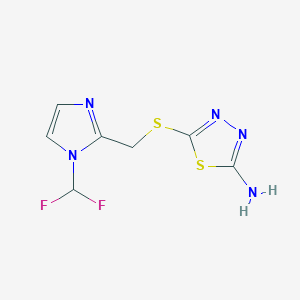
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both imidazole and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Imidazole and Thiadiazole Rings: The final step involves coupling the imidazole and thiadiazole rings through a thioether linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidation products may include sulfoxides and sulfones.
Reduction: Reduction products may include amines and imidazolines.
Substitution: Substitution products may include halogenated derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in the production of high-performance materials.
作用機序
The mechanism of action of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The difluoromethyl group enhances its binding affinity to certain targets, making it more effective in its action .
類似化合物との比較
Similar Compounds
1-(Difluoromethyl)-1h-imidazole: Shares the imidazole ring and difluoromethyl group but lacks the thiadiazole ring.
1,3,4-Thiadiazole-2-amine: Shares the thiadiazole ring but lacks the imidazole ring and difluoromethyl group.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Similar structure but with a methylthio group instead of the difluoromethyl-imidazole moiety.
Uniqueness
The uniqueness of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine lies in its combination of the imidazole and thiadiazole rings, along with the presence of the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
分子式 |
C7H7F2N5S2 |
|---|---|
分子量 |
263.3 g/mol |
IUPAC名 |
5-[[1-(difluoromethyl)imidazol-2-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7F2N5S2/c8-5(9)14-2-1-11-4(14)3-15-7-13-12-6(10)16-7/h1-2,5H,3H2,(H2,10,12) |
InChIキー |
ZZMVQIOYMRSZTM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)CSC2=NN=C(S2)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


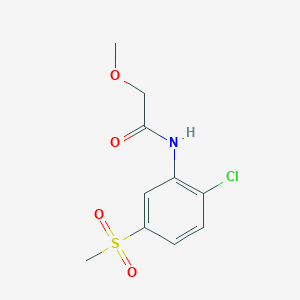

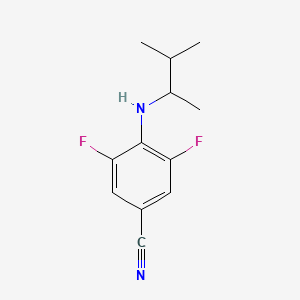
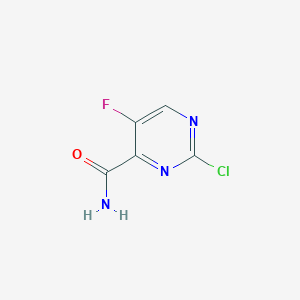
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
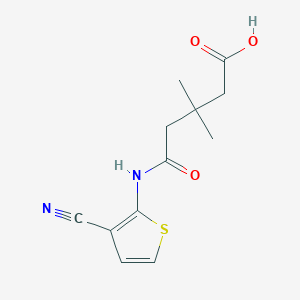
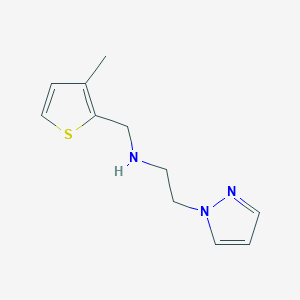

![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
